3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride
Description
3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains a pyrazole ring substituted with an aminophenyl group and a carboxylic acid group
Properties
CAS No. |
2694734-60-4 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the pyrazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(5-(3-Amino-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with a trifluoromethyl group and a sulfonamide group.
4-(5-(3-Methyl-4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with a methyl group and a sulfonamide group.
Uniqueness
3-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
